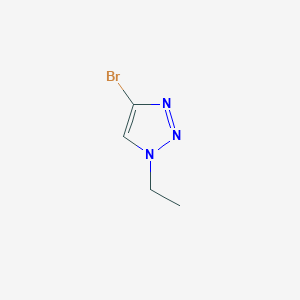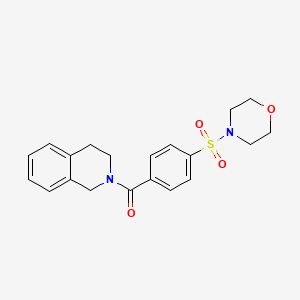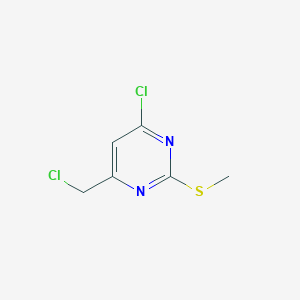![molecular formula C7H9F3N2O3 B2766532 1,6-Diazaspiro[3.3]heptan-2-one tfa CAS No. 2470436-78-1](/img/structure/B2766532.png)
1,6-Diazaspiro[3.3]heptan-2-one tfa
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Diazaspiro[3.3]heptan-2-one tfa is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is also known as spirocyclic ketone and is a derivative of pyrrolidine. The unique spirocyclic structure of this compound makes it an attractive target for drug discovery and development.3]heptan-2-one tfa, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The exact mechanism of action of 1,6-Diazaspiro[3.3]heptan-2-one tfa is not fully understood. However, it is believed to work by inhibiting enzymes involved in cell division and DNA replication. It has also been shown to activate the immune system and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
1,6-Diazaspiro[3.3]heptan-2-one tfa has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of a variety of bacterial and viral pathogens. In addition, it has been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress. It has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1,6-Diazaspiro[3.3]heptan-2-one tfa is its unique spirocyclic structure, which makes it an attractive target for drug discovery and development. It has also been shown to have a range of potential applications in medicinal chemistry. However, there are some limitations to its use in lab experiments. The synthesis of this compound can be complex and time-consuming, and it may be difficult to obtain high purity and high yield of the final product. In addition, the exact mechanism of action of this compound is not fully understood, which may make it challenging to design experiments to study its effects.
Orientations Futures
There are a number of potential future directions for research on 1,6-Diazaspiro[3.3]heptan-2-one tfa. One area of interest is its potential as a drug delivery agent. The unique spirocyclic structure of this compound may allow it to penetrate cell membranes and deliver drugs to specific cells or tissues. Another area of interest is its potential in the treatment of neurodegenerative diseases. Studies have shown that this compound has neuroprotective properties and may be useful in the treatment of conditions such as Alzheimer's disease and Parkinson's disease. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicinal chemistry.
Méthodes De Synthèse
The synthesis of 1,6-Diazaspiro[3.3]heptan-2-one tfa involves the reaction of pyrrolidine with an aldehyde in the presence of a Lewis acid catalyst. The reaction proceeds through a Diels-Alder reaction, followed by a retro-Diels-Alder reaction to form the spirocyclic structure. The final product is obtained by treating the intermediate with trifluoroacetic acid. This synthesis method has been optimized to yield high purity and high yield of the final product.
Applications De Recherche Scientifique
1,6-Diazaspiro[3.3]heptan-2-one tfa has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have antibacterial, antiviral, and anticancer properties. This compound has also been studied for its potential as a drug delivery agent, due to its ability to penetrate cell membranes. In addition, it has been shown to have neuroprotective properties and is being investigated for its potential in the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
1,6-diazaspiro[3.3]heptan-2-one;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.C2HF3O2/c8-4-1-5(7-4)2-6-3-5;3-2(4,5)1(6)7/h6H,1-3H2,(H,7,8);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCAILHBCGDYSII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC12CNC2.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Diazaspiro[3.3]heptan-2-one;2,2,2-trifluoroacetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,5-dimethylisoxazol-4-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2766449.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-hydroxypropyl)oxalamide](/img/structure/B2766453.png)





![N-(4-acetylphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2766461.png)
![2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetonitrile](/img/structure/B2766464.png)
![3-(4-Methoxyphenyl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2766465.png)
![2,5-Bis[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclopentan-1-one](/img/structure/B2766468.png)

![3-(3-Chlorophenyl)-1-ethyl-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7-dione](/img/structure/B2766471.png)